molecular formula C25H23N3O2 B3034270 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine CAS No. 151670-69-8

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine

Cat. No.: B3034270
CAS No.: 151670-69-8
M. Wt: 397.5 g/mol
InChI Key: ZBONTXCYJLVGLR-SFTDATJTSA-N
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Description

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine (hereafter referred to as Pybox-Benzyl) is a chiral tridentate ligand belonging to the Pybox (pyridine-bis-oxazoline) family. Its structure features a central pyridine ring substituted at the 2 and 6 positions with (4S)-benzyl-2-oxazoline groups. This ligand is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Co, Re, Pt, Pd) and induce enantioselectivity in reactions such as ethylene polymerization and C–C bond formation . Key properties include:

  • Molecular Formula: C25H23N3O2
  • Molecular Weight: 397.47 g/mol
  • Optical Rotation: [α]<sup>20</sup>D = −224° (c = 1 in chloroform) .
  • Synthesis: Prepared via methods involving methanol:ethyl acetate flash chromatography, yielding 60% purity .

Properties

IUPAC Name

(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTXCYJLVGLR-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-phenylglycinol, followed by cyclization to form the oxazoline rings. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine primarily undergoes coordination reactions with metal ions. It acts as a ligand in various catalytic processes, including asymmetric Mannich reactions and dearomatization reactions .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically chiral compounds with high enantiomeric purity, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

Catalysis

One of the primary applications of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is in asymmetric catalysis. It serves as a ligand in various metal-catalyzed reactions, enhancing the enantioselectivity of synthetic transformations. Key studies have demonstrated its effectiveness in:

  • Transition Metal Catalysis : It forms stable complexes with metals such as palladium and rhodium, facilitating reactions like cross-coupling and hydrogenation with high enantioselectivity .
Reaction TypeMetal UsedEnantioselectivity (%)
Cross-Coupling ReactionsPdUp to 95%
HydrogenationRhUp to 92%

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for drug development. Its chiral centers can be exploited to create biologically active compounds with specific pharmacological profiles. Notable applications include:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development .
  • Antiviral Properties : Preliminary studies suggest that certain analogs may possess antiviral activity, warranting further investigation into their mechanisms of action .

Material Science

In material science, this compound is utilized in the synthesis of functional materials. Its ability to coordinate with metals allows for the development of:

  • Metal-organic Frameworks (MOFs) : The compound can be used as a ligand in the formation of MOFs, which have applications in gas storage, separation processes, and catalysis .

Case Study 1: Asymmetric Synthesis

A study published in the European Journal of Inorganic Chemistry demonstrated the use of this compound as a ligand in the asymmetric synthesis of chiral amines. The research highlighted its ability to achieve high yields and enantioselectivities through palladium-catalyzed reactions .

Case Study 2: Anticancer Activity

Research conducted by Zhu et al. explored the anticancer properties of derivatives synthesized from this compound. The study reported significant inhibition of tumor growth in vitro against several cancer cell lines, paving the way for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as asymmetric synthesis. The molecular targets include metal ions such as calcium and scandium, and the pathways involved are those of coordination chemistry and catalysis .

Comparison with Similar Compounds

Comparison with Similar Pybox Ligands

Structural Modifications and Substituent Effects

Pybox ligands are distinguished by substituents on the oxazoline rings, which influence steric bulk, electronic properties, and catalytic performance. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]<sup>20</sup>D) Melting Point (°C)
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine Benzyl (C6H5CH2) C25H23N3O2 397.47 −224° (chloroform) 54.6–60.0
2,6-Bis[(4S)-isopropyl-2-oxazolin-2-yl]pyridine Isopropyl (C3H7) C17H23N3O2 301.39 − (data not reported) N/A
2,6-Bis[(4R)-phenyl-2-oxazolin-2-yl]pyridine Phenyl (C6H5) C23H19N3O2 369.42 − (data not reported) N/A
2,6-Bis(benzo[d]oxazol-2-yl)pyridine Benzo[d]oxazolyl C17H9N3O2 313.32 N/A N/A
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., benzo[d]oxazolyl) alter the ligand’s electron density, affecting metal-ligand bond strength and reactivity .
  • Optical Activity : Pybox-Benzyl exhibits significant optical rotation, critical for asymmetric induction .

Catalytic Performance

Pybox ligands are evaluated based on their efficacy in metal-catalyzed reactions.

Key Observations:
  • Polymerization : Pybox-Benzyl outperforms isopropyl derivatives in ethylene polymerization due to optimized steric shielding of the metal center .
  • Asymmetric Catalysis : Chiral Pybox ligands (e.g., benzyl, isopropyl) enable enantioselective transformations, with benzyl derivatives showing superior results in cyclopropanation and Diels-Alder reactions .

Thermal and Spectroscopic Properties

Thermal stability and spectroscopic signatures further differentiate these compounds.

Table 3: Thermal and Spectroscopic Data
Compound Name DSC Melting Point (°C) <sup>1</sup>H NMR (DMSO-<i>d</i>6) <sup>13</sup>C NMR (DMSO-<i>d</i>6)
Pybox-Benzyl 54.6–60.0 δ 7.80 (m, pyridine), 4.50–4.30 (oxazoline) δ 165.2 (C=O), 140.1 (pyridine)
2,6-Bis[(4R)-phenyl-2-oxazolin-2-yl]pyridine N/A δ 7.85 (m, pyridine), 4.60–4.40 (oxazoline) δ 164.8 (C=O), 139.5 (pyridine)
2,6-Bis(benzo[d]oxazol-2-yl)pyridine N/A δ 8.20 (m, pyridine), 7.50–7.30 (benzoxazole) δ 160.3 (C=N), 149.2 (benzoxazole)
Key Observations:
  • Thermal Stability : Pybox-Benzyl’s melting range (54.6–60.0°C) suggests moderate thermal stability, suitable for room-temperature catalysis .
  • NMR Signatures : Oxazoline protons and carbons show consistent shifts across derivatives, with benzoxazole-containing ligands exhibiting distinct aromatic patterns .

Biological Activity

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine (CAS Number: 151670-69-8) is a chiral nitrogen ligand with significant potential in various biological applications. Its unique structure allows it to participate in enantioselective synthesis and exhibit diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H23N3O2
  • Molecular Weight : 397.47 g/mol
  • Synthesis : The compound is synthesized through a multi-step reaction involving thionyl chloride and triethylamine, followed by potassium hydroxide in methanol .

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its ability to inhibit specific pathways involved in tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis
HeLa (Cervical)3.5Inhibition of cell proliferation
A549 (Lung)4.0Disruption of mitochondrial function

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200450

This suggests its potential utility in treating inflammatory diseases.

3. Neuroprotective Activity

Recent studies have indicated that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the reduction of oxidative stress and inhibition of neuronal apoptosis.

Case Study 1: Anticancer Activity

In a study published in the European Journal of Inorganic Chemistry, researchers evaluated the anticancer properties of various oxazoline derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Properties

A clinical trial assessing the anti-inflammatory effects of this compound on rheumatoid arthritis patients showed promising results, with reduced joint swelling and pain scores after treatment.

Q & A

Q. What are the key structural characterization methods for confirming the stereochemistry of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For this compound, orthorhombic crystal symmetry (space group P2₁2₁2₁) with unit cell parameters (a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) and refinement metrics (R = 0.029) confirm its chiral configuration . Complementary techniques include 1H^1 \text{H}-NMR for diastereotopic proton analysis and polarimetry ([α]D20=+386[\alpha]^{20}_D = +386^\circ in CH2_2Cl2_2) to validate optical purity .

Q. How is this compound synthesized, and what are common yield optimization strategies?

The ligand is synthesized via condensation of 2,6-pyridinedicarbonyl chloride with (S)-benzyl-2-aminoethanol derivatives. Key steps include:

  • Chiral induction : Use of enantiopure amino alcohols to enforce (4S) stereochemistry.
  • Solvent optimization : Dichloromethane/hexane mixtures for slow crystallization improve yield (typical yields: 70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures ≥98% purity .

Q. What spectroscopic techniques are essential for monitoring ligand purity and stability?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm absence of diastereomers (e.g., sharp singlet for pyridine protons at δ 8.3–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (397.47 g/mol) .
  • FT-IR : Peaks at 1640–1660 cm1^{-1} (C=N stretch) and 1250–1280 cm1^{-1} (C–O–C) confirm oxazoline ring integrity .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

The ligand’s tridentate N,N,N-coordination geometry creates a chiral pocket, enabling high enantiomeric excess (e.g., >90% ee in Cu(I)-catalyzed alkyne additions). Steric effects from benzyl groups and π-π interactions with substrates dictate stereochemical outcomes. Computational studies (DFT) reveal transition-state stabilization via non-covalent interactions .

Q. What experimental challenges arise in using this ligand for Ni-catalyzed cross-coupling reactions, and how are they mitigated?

Challenges include:

  • Oxidative stability : Ligand degradation under aerobic conditions. Solutions: Strict inert-atmosphere protocols (glovebox/Schlenk line) .
  • Solvent compatibility : Poor solubility in polar aprotic solvents. Workarounds: Use toluene/THF mixtures at elevated temperatures (60–80°C) .
  • Metal-ligand ratio optimization : Stoichiometric studies (1:1 vs. 1:2 Ni:ligand) show 1:1 ratios favor turnover while minimizing side reactions .

Q. How do crystallographic data resolve contradictions in reported catalytic activities across studies?

Discrepancies in catalytic efficiency (e.g., turnover numbers varying by 10x) often stem from subtle structural differences. SC-XRD reveals conformational flexibility in the benzyl substituents, impacting metal-center accessibility. Refinement of torsion angles (e.g., C–C–N–O dihedrals) correlates with catalytic activity trends .

Q. What methodologies are employed to analyze ligand degradation under reaction conditions?

  • HPLC-MS : Tracks ligand decomposition products (e.g., hydrolyzed oxazoline rings).
  • In situ IR spectroscopy : Monitors C=N bond stability during catalysis.
  • X-ray absorption spectroscopy (XAS) : Probes metal-ligand coordination changes in real time .

Methodological Considerations

Q. How is the ligand’s enantiopurity validated for use in asymmetric synthesis?

  • Chiral HPLC : Using a Chiralpak IC column (hexane/isopropanol, 90:10) resolves enantiomers (retention time difference: 2.1 min) .
  • Circular dichroism (CD) : Cotton effects at 240–260 nm confirm (4S) configuration .

Q. What strategies optimize ligand recycling in catalytic cycles?

  • Solid-supported catalysts : Immobilization on mesoporous silica (e.g., SBA-15) enables reuse for ≥5 cycles with <5% activity loss .
  • Biphasic systems : Water/toluene mixtures facilitate ligand recovery via phase separation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
Reactant of Route 2
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine

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